ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate
Description
Ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate is a heterocyclic organic compound featuring a propanoate ester backbone with a ketone group and a 1H-imidazol-2-yl substituent at the β-position. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure allows for diverse reactivity, including participation in nucleophilic substitutions, cycloadditions, and coordination chemistry .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7(12)5-6(11)8-9-3-4-10-8/h3-4H,2,5H2,1H3,(H,9,10) |
InChI Key |
YTOXNDDKYCZTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate with structurally related imidazole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.
Key Structural Variations
Comparative Analysis
Substituent Position and Electronic Effects
- Imidazole-2-yl vs.
- Nitrogen Substituents : Methylation at N-1 (as in and ) reduces hydrogen-bonding capacity and may improve lipophilicity, whereas the unprotected N-H in the target compound could enhance solubility in polar solvents.
Functional Group Modifications
- Ketone vs.
Physicochemical Properties
- Solubility : Methyl or hydroxymethyl substituents (e.g., ) increase hydrophilicity, whereas N-methylation () may enhance membrane permeability.
- Stability : The unprotected N-H in the target compound could render it susceptible to oxidation or hydrolysis under acidic/basic conditions compared to N-methylated analogs.
Crystallographic and Spectroscopic Data
- SHELX software () is widely used for crystallographic refinement of similar compounds, though the target compound’s crystal structure remains uncharacterized in the provided evidence .
- High-resolution mass spectrometry (HRMS) and NMR data () are critical for confirming the structures of imidazole derivatives .
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